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molecular formula C10H13N3S B603310 N1-(benzo[d]isothiazol-3-yl)propane-1,3-diamine CAS No. 907597-01-7

N1-(benzo[d]isothiazol-3-yl)propane-1,3-diamine

Cat. No. B603310
M. Wt: 207.3g/mol
InChI Key: VRVDRAICPPGXKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07776847B2

Procedure details

3-Chlorobenzo[d]isothia-zole (300 mg, 3.0 mmol) was dissolved in propane-1,3-diamine (3 mL) and heated at 80° C. for 3 h. The reaction mixture was cooled to room temperature, poured into water and extracted with ethyl acetate. The organic extract was dried over anhydrous sodium sulfate, filtered and the filtrate concentrated under reduced pressure to yield N1-(benzo[d]isothiazol-3-yl)propane-1,3-diamine as a yellow solid, (530 mg). 1H NMR (300 MHz, CDCl3): 7.8 (m, 1H), 7.7 (m, 1H), 7.5 (m, 2H), 7.3 (m, 1H), 3.7 (m, 2H), 2.9 (t, 2H), 1.9 ppm (m, 2H).
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:6]2[CH:7]=[CH:8][CH:9]=[CH:10][C:5]=2[S:4][N:3]=1.O.[CH2:12]([NH2:16])[CH2:13][CH2:14][NH2:15]>>[S:4]1[C:5]2[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=2[C:2]([NH:15][CH2:14][CH2:13][CH2:12][NH2:16])=[N:3]1

Inputs

Step One
Name
Quantity
300 mg
Type
reactant
Smiles
ClC1=NSC2=C1C=CC=C2
Name
Quantity
3 mL
Type
reactant
Smiles
C(CCN)N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to room temperature
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
The organic extract
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
S1N=C(C2=C1C=CC=C2)NCCCN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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